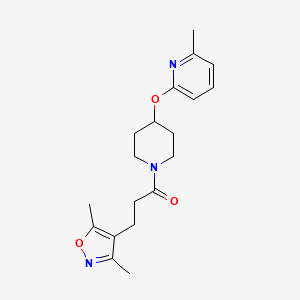

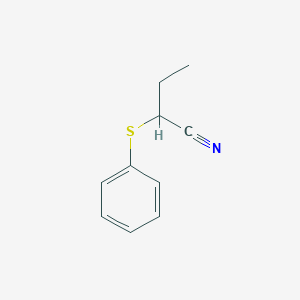

2-(4-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the indole, nitrophenyl, and propanoate groups. The exact synthesis pathway would depend on the specific reactions used to form the bonds between these groups .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and nitrophenyl groups, as well as the ester linkage. The presence of the nitro group could introduce significant electron-withdrawing effects, which could influence the reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which could make the phenyl ring more susceptible to electrophilic aromatic substitution reactions. The ester group could undergo hydrolysis, transesterification, or other reactions common to carboxylic acid derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro and ester groups could enhance its solubility in polar solvents .Applications De Recherche Scientifique

Synthesis of Tryptophan Precursor and Indole Derivatives

Tanaka, Yasuo, and Torii (1989) explored the homologation of the side chain of 2-nitrotoluene, leading to the synthesis of a potent tryptophan precursor and various useful indole derivatives. Their study indicates the potential of such compounds in synthesizing essential amino acids and indole structures, which are crucial in pharmaceuticals and organic chemistry (Tanaka, Yasuo, & Torii, 1989).

Corrosion Inhibition

Nam et al. (2016) discovered that yttrium 3-(4-nitrophenyl)-2-propenoate acts as an effective corrosion inhibitor for copper alloy in chloride solutions. This research highlights the compound's application in protecting metal surfaces against corrosion, showcasing its potential in materials science and engineering (Nam et al., 2016).

Photochromic Behavior and Structural Analysis

Zou et al. (2004) characterized the crystal structures of spiropyrans related to "2-(4-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate", demonstrating differences in their open and closed forms. Their work contributes to understanding the photochromic behavior of these compounds, relevant in developing light-responsive materials (Zou et al., 2004).

cPLA2α Inhibitors for Inflammatory Conditions

Tomoo et al. (2014) designed and synthesized new indole-based inhibitors targeting cytosolic phospholipase A2α (cPLA2α), a crucial enzyme in inflammatory processes. Their research shows the therapeutic potential of such compounds in treating inflammation-related diseases (Tomoo et al., 2014).

Development of Non-ulcerogenic Anti-inflammatory Agents

Bhandari et al. (2010) worked on synthesizing hybrid molecules to act as anti-inflammatory agents without causing gastrointestinal toxicities. Their findings suggest the role of specific structural modifications in reducing side effects associated with non-steroidal anti-inflammatory drugs (Bhandari et al., 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

[2-(4-nitrophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5/c22-18(13-5-8-15(9-6-13)21(24)25)12-26-19(23)10-7-14-11-20-17-4-2-1-3-16(14)17/h1-6,8-9,11,20H,7,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLQLHPCCVIJRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[1-(mesitylmethyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide](/img/structure/B2955036.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea](/img/structure/B2955041.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2955043.png)

![N-[[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide](/img/structure/B2955049.png)